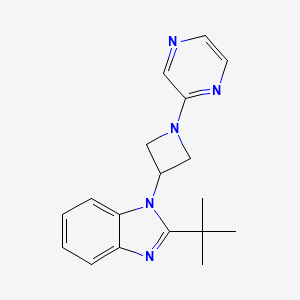

![molecular formula C16H11BrN2O2 B2368675 (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide CAS No. 380310-12-3](/img/structure/B2368675.png)

(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

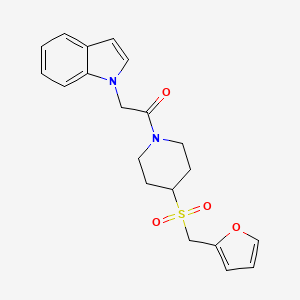

“(2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide” is a complex organic compound. It contains a chromene ring, which is a heterocyclic compound with a fused benzene and pyran ring. This structure is often found in natural products. The compound also contains an imino group attached to a bromophenyl group, and a carboxamide group attached to the chromene ring .

Synthesis Analysis

The synthesis of such a compound would likely involve multiple steps, starting with the formation of the chromene ring, followed by the introduction of the imino and carboxamide groups. The exact synthesis route would depend on the starting materials and the specific conditions required .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of conjugated systems due to the alternating single and double bonds in the chromene ring. The bromophenyl group would add significant weight to the molecule, and the polar carboxamide group could form hydrogen bonds with other molecules .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the functional groups present. The imino group could potentially undergo reactions such as hydrolysis, while the bromine atom on the phenyl ring could be involved in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar carboxamide group could make it more soluble in polar solvents. The bromophenyl group could increase the overall molecular weight and possibly the boiling and melting points .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

- Eco-Friendly Synthesis : The synthesis of 2-imino-2H-chromene-3-carboxamides, including compounds similar to (2Z)-2-[(3-bromophenyl)imino]-2H-chromene-3-carboxamide, can be performed using an eco-friendly approach. This involves Knoevenagel condensation of salicylaldehyde derivatives and N-substituted cyanoacetamides using aqueous solutions, emphasizing high yield and atom economy (Proença & Costa, 2008).

- Synthesis of Derivatives : A one-pot domino synthesis method has been developed for 2-amino-3-cyano-4H-chromene-4-carboxamide derivatives, starting from 2-imino-2H-chromene-3-carboxamides. This method involves acid-induced conjugate addition of isocyanides followed by intramolecular O-trapping rearrangement (Gyuris et al., 2011).

Biomedical Applications

- Antimicrobial Activity : Some N-Aryl-7-hydroxy-2-imino-2H-chromene-3-carboxamides have shown promising antimicrobial activity. These compounds were synthesized via a reaction involving 2,4-dihydroxybenzaldehyde and cyanoacetic acid arylamides (Ukhov et al., 2021).

- Cytotoxic Agents : Novel 2-imino-2H-chromene-3(N-aryl)carboxamides have been identified as potential cytotoxic agents. This research highlights the synthesis and structure-activity relationships of these compounds, showing potent activity against various human cancer cell lines (Gill, Kumari, & Bariwal, 2016).

Chemical Reactions and Properties

- Reaction with Phosphorus Sulfides : Treatment of 2-imino-2H-chromene-3-carboxamide with phosphorus sulfides leads to the synthesis of novel 2-sulfido-2,3-dihydro-4H-chromeno[2,3-d][1,3,2]diazaphosphinines, demonstrating unique chemical properties and potential applications (Hassanin et al., 2018).

- Regioselective Cyclization : A study on the regioselective cyclization reaction of 2-imino-2H-chromene-3-carboxamide with triethyl phosphonoacetate reveals insights into quantum mechanical calculations and spectral analyses, highlighting the compound's diverse chemical reactivity (Shaaban et al., 2020).

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-(3-bromophenyl)iminochromene-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11BrN2O2/c17-11-5-3-6-12(9-11)19-16-13(15(18)20)8-10-4-1-2-7-14(10)21-16/h1-9H,(H2,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLCDVTZDZUCSPV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=NC3=CC(=CC=C3)Br)O2)C(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11BrN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-sulfamoylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2368592.png)

![(4-(6-(1H-imidazol-1-yl)-2-methylpyrimidin-4-yl)piperazin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2368595.png)

![1-[[4-(Furan-3-yl)thiophen-2-yl]methyl]-3-(naphthalen-1-ylmethyl)urea](/img/structure/B2368596.png)

![N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2368597.png)

![N-(5-(1-(thiophen-2-yl)cyclopentanecarbonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-2-carboxamide](/img/structure/B2368601.png)

![N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2368606.png)

![N-benzyl-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2368607.png)

![[4-[Cyclopropyl-[6-(dimethylamino)pyrimidin-4-yl]amino]piperidin-1-yl]-phenylmethanone](/img/structure/B2368609.png)